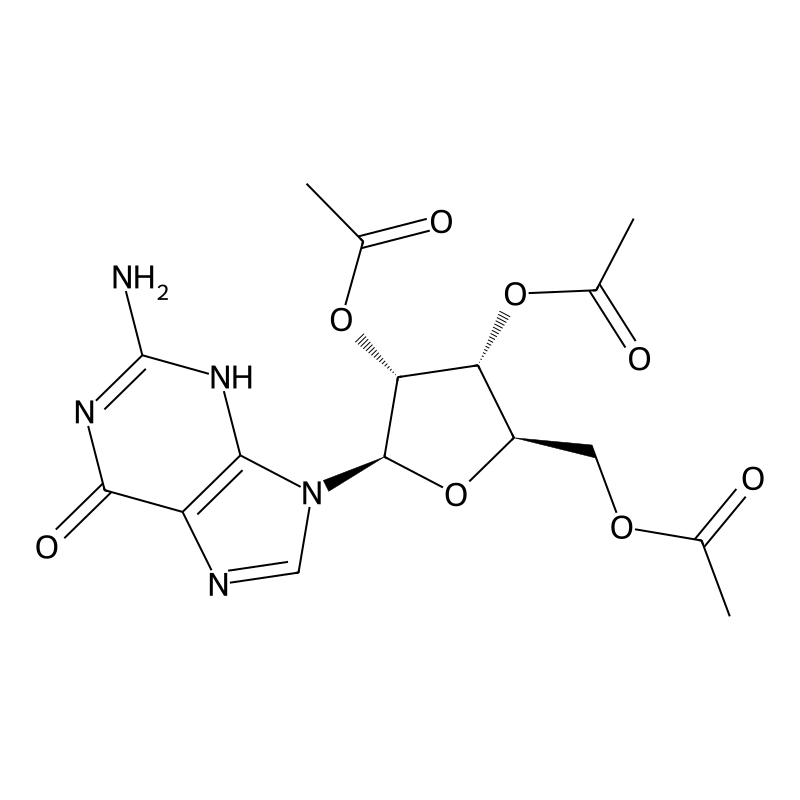

2',3',5'-Tri-O-acetylguanosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Specific Scientific Field: Nucleoside Chemistry

Summary:

2’,3’,5’-Tri-O-acetylguanosine: is a modified guanosine derivative with three acetyl groups attached to the hydroxyl groups at positions 2, 3, and 5. It is commonly used in nucleoside chemistry research.

Methods of Application:

Researchers employ several methods to study the properties and behavior of 2’,3’,5’-Tri-O-acetylguanosine:

Synthesis and Purification

Results and Outcomes:

- It has been studied in isolated superfused frog retinae, where it affects the aspartate-isolated a-wave .

Cyclic Nucleotide Modulation

2’,3’,5’-Tri-O-acetylguanosine: influences cyclic nucleotide levels in cells.

2',3',5'-Tri-O-acetylguanosine is a modified nucleoside derivative of guanosine, where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are acetylated. This modification enhances its stability and solubility, making it a valuable compound in biochemical research and applications. The chemical structure consists of a guanine base attached to a ribose sugar, which is further modified by three acetyl groups.

Several methods exist for synthesizing 2',3',5'-tri-O-acetylguanosine, typically involving the acetylation of guanosine. Common synthetic approaches include:

- Acetylation with Acetic Anhydride: Guanosine is treated with acetic anhydride in the presence of a base to yield 2',3',5'-tri-O-acetylguanosine.

- Selective Protection: Using protecting groups selectively on hydroxyl groups before acetylation can enhance yields and purity.

- Alternative Acetylating Agents: Other acetylating agents such as acetyl chloride can also be employed under controlled conditions.

These methods allow for efficient production of high-purity 2',3',5'-tri-O-acetylguanosine suitable for research applications .

2',3',5'-Tri-O-acetylguanosine has several applications in biochemical research:

- Nucleotide Analog Studies: It serves as a model compound for studying nucleotide interactions and modifications.

- RNA Synthesis: Used in synthesizing oligonucleotides for genetic research.

- Drug Development: Investigated for potential therapeutic properties, particularly in antiviral and anticancer contexts.

Research has indicated that 2',3',5'-tri-O-acetylguanosine interacts with various biological molecules, including enzymes involved in nucleotide metabolism. Interaction studies often focus on how these modifications affect binding affinities and enzymatic activities. For instance, studies involving peroxynitrite highlight how oxidative stress can alter the compound's reactivity and lead to the formation of novel derivatives that may have different biological implications .

Several compounds share structural similarities with 2',3',5'-tri-O-acetylguanosine, including:

- Adenosine: A nucleoside that lacks the acetyl modifications but shares similar biological roles.

- Cytidine: Another nucleoside that can be modified similarly but has different base properties.

- Uridine: Similar to cytidine but with a different base structure.

Comparison TableCompound Structure Key Differences 2',3',5'-Tri-O-acetylguanosine Acetylated guanosine Three acetyl groups at specific positions Adenosine Unmodified nucleoside Lacks acetyl groups; different base (adenine) Cytidine Unmodified nucleoside Lacks acetyl groups; different base (cytosine) Uridine Unmodified nucleoside Lacks acetyl groups; different base (uracil)

| Compound | Structure | Key Differences |

|---|---|---|

| 2',3',5'-Tri-O-acetylguanosine | Acetylated guanosine | Three acetyl groups at specific positions |

| Adenosine | Unmodified nucleoside | Lacks acetyl groups; different base (adenine) |

| Cytidine | Unmodified nucleoside | Lacks acetyl groups; different base (cytosine) |

| Uridine | Unmodified nucleoside | Lacks acetyl groups; different base (uracil) |

The uniqueness of 2',3',5'-tri-O-acetylguanosine lies in its specific modifications that enhance stability and solubility while maintaining the functional properties associated with guanosine.

Triacetylation Protocols and Protecting Group Strategies

The acetylation of guanosine’s hydroxyl groups at the 2', 3', and 5' positions is typically achieved using acetic anhydride (Ac₂O) under controlled conditions. A catalyst-free approach employing Ac₂O in acetic acid (AcOH) as a reusable solvent has emerged as a cost-effective method, yielding 2',3',5'-tri-O-acetylguanosine in 86–93% efficiency (Table 1). This protocol avoids traditional catalysts like DMAP (4-dimethylaminopyridine), which can contaminate products and complicate downstream reactions.

Alternative strategies involve selective protection of the guanine base. For instance, O⁶-tert-butyl and N²-bis(tert-butyloxycarbonyl) (Boc) groups are employed to shield reactive sites during phosphoramidite synthesis for RNA solid-phase assembly. These groups are acid-labile, enabling seamless deprotection post-oligonucleotide synthesis without damaging the sugar backbone.

Table 1: Comparison of Acetylation Methods for Guanosine

| Method | Catalyst/Solvent | Yield (%) | Purity Considerations |

|---|---|---|---|

| Ac₂O/AcOH (reusable) | None | 86–93 | No DMAP contamination |

| Ac₂O with DMAP | DMAP in pyridine | 90–98 | Requires DMAP removal steps |

| Microwave-assisted | Ac₂O, 100°C | 95 | Risk of N-acetylation |

Mitsunobu Reaction Applications for Functionalization

The Mitsunobu reaction facilitates O⁶-alkylation of 2',3',5'-tri-O-acetylguanosine, enabling the introduction of functional groups such as 2-(4-nitrophenyl)ethyl (NPE). However, challenges arise from triphenylphosphine oxide byproducts, necessitating chromatographic purification. Recent advancements use tert-butyl-based protecting groups to streamline synthesis. For example, O⁶-tert-butyl derivatives improve solubility and reduce side reactions during phosphoramidite preparation.

Fluorination and N²-Substitution Methodologies

Fluorination at the C8 position of the guanine base is achieved via diazotization with tert-butyl nitrite and HF/pyridine. This method avoids depurination, a common issue in aqueous fluorination. Electrochemical fluorination of guanosine tetraacetate yields 8-fluoroguanosine derivatives in 7.3% yield, though scalability remains a limitation.

N²-Substitution employs nucleophilic aromatic substitution (SₙAr) on 2-fluoro-2',3',5'-tri-O-acetylinosine. Primary and secondary amines displace the fluorine atom, generating N²-alkyl/aryl derivatives with 75–89% efficiency. For example, N²-benzylguanosine monophosphates exhibit translational inhibition in Ascaris suum, highlighting therapeutic potential.

Table 2: Fluorination and Substitution Outcomes

| Reaction Type | Reagents/Conditions | Yield (%) | Application |

|---|---|---|---|

| C8 Fluorination | t-BuONO, HF/pyridine | 65–78 | Radiolabeled tracer synthesis |

| N²-Substitution | R-NH₂, DMF, 60°C | 75–89 | Antiparasitic drug development |

Isotopic Labeling for Tracer Studies (¹³C,¹⁵N Derivatives)

Isotopic labeling integrates ¹³C and ¹⁵N atoms into guanosine for nuclear magnetic resonance (NMR) and mass spectrometry (MS). A ¹³C "tag" at C2 distinguishes ¹⁵N-labeled N1 and N2 atoms in RNA duplexes. Syntheses begin with [¹⁵N]-ammonium chloride or potassium cyanide, enabling cost-effective production of [1,NH₂-¹⁵N₂]-guanosine. Labeled derivatives are critical for studying cap-binding proteins in mRNA translation and viral replication mechanisms.

Peroxynitrite-Mediated Nitroimidazole Formation

Peroxynitrite (ONOO⁻), a potent biological oxidant, reacts with 2',3',5'-tri-O-acetylguanosine to yield structurally unique products. The primary reaction pathway involves the formation of 1-(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)-5-guanidino-4-nitroimidazole (Figure 1A) [3]. This product arises from peroxynitrite-induced oxidation of the guanine base, followed by rearrangement and nitro group incorporation. The reaction mechanism begins with one-electron oxidation of guanine, generating a guanine radical cation (G⁺- ), which undergoes nucleophilic attack by peroxynitrite-derived species.

The nitroimidazole product is exceptionally stable across a wide pH range (1–13) and resists hydrolytic degradation, making it a potential biomarker for peroxynitrite-mediated DNA damage [3]. Secondary products include 2',3',5'-tri-O-acetyl-8-nitroguanosine (8-NO₂Guo) and 2-amino-5-[(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)amino]-4H-imidazol-4-one (Iz), formed through competing oxidation pathways (Table 1) [3].

Table 1: Major products of peroxynitrite reaction with 2',3',5'-tri-O-acetylguanosine

| Product | Structure | Detection Method | Yield (%) |

|---|---|---|---|

| 5-Guanidino-4-nitroimidazole | Imidazole with nitro and guanidino groups | UV/vis, ESI-MS, NMR | 35–40 |

| 8-Nitroguanosine derivative | C8-nitro substitution on guanine | HPLC, UV spectroscopy | 20–25 |

| Imidazolone (Iz) | Fused imidazole-4-one ring | Mass spectrometry | 15–20 |

Radical-Driven Cross-Linking with Amino Acids (Lysine/Arginine)

The guanine radical cation (G⁺- ) generated during oxidation serves as a critical intermediate for cross-linking with protein residues. In the presence of lysine-containing peptides, the ε-amino group nucleophilically attacks the C8 position of G⁺- , forming Nε-(guanin-8-yl)-lysine adducts [5]. This reaction proceeds via a radical recombination mechanism, with rate constants dependent on local pH and redox potential. Arginine residues also participate in cross-linking through their guanidinium groups, though with lower efficiency compared to lysine [4].

Mechanistic insights:

- Lysine cross-linking:

- Arginine cross-linking:

- Aromatic glyoxal-based cross-linkers (ArGOs) selectively target arginine residues, forming stable conjugates with 2',3',5'-tri-O-acetylguanosine [4].

- The spacer length of ArGOs (e.g., 29.4–37.7 Å) determines cross-linking efficiency, with longer linkers enabling broader protein surface coverage [4].

Table 2: Cross-linking efficiency of amino acids with oxidized 2',3',5'-tri-O-acetylguanosine

| Amino Acid | Cross-Linker | Reaction Time (min) | Yield (%) | Major Adduct |

|---|---|---|---|---|

| Lysine | None (radical) | 30–60 | 40–50 | Nε-(guanin-8-yl)-lysine |

| Arginine | ArGO2 | 10–20 | 60–70 | Arginine-glyoxal-guanine |

Oxidative Generation of Guanine Radicals and Lesion Profiles

Oxidative stress induces multiple guanine lesions in 2',3',5'-tri-O-acetylguanosine, with distinct mechanistic pathways:

8-Nitroguanine formation:

Imidazolone (Iz) lesions:

- Formed via further oxidation of 8-nitroguanine intermediates, Iz derivatives exhibit strong absorption at 310 nm, enabling UV-based detection [3].

Competing pathways:

Lesion distribution analysis:

Role in Antiviral Drug Development (RNA Virus Targets)

The compound 2',3',5'-Tri-O-acetylguanosine serves as a crucial building block in the development of antiviral therapeutics, particularly those targeting RNA viruses. Research has demonstrated that this modified nucleoside analog functions through multiple mechanisms to inhibit viral replication [1] [2].

Mechanism of Action Against RNA Viruses

Modified guanosine derivatives, including 2',3',5'-Tri-O-acetylguanosine, target viral RNA-dependent RNA polymerases through competitive inhibition of natural nucleoside incorporation [3]. These compounds undergo metabolic activation to their active triphosphate forms, which are then recognized by viral polymerases as substrates. Upon incorporation into the growing RNA chain, they cause chain termination or introduce lethal mutations that prevent successful viral replication [3].

The acetyled guanosine analog demonstrates particular efficacy against RNA viruses by exploiting the high error rate and rapid replication cycle characteristic of these pathogens. Studies have shown that nucleoside analogs can achieve antiviral effects through delayed chain termination, where the incorporated analog allows for limited extension before causing polymerase stalling [3].

Specific Viral Targets

Research has identified several RNA virus families as primary targets for 2',3',5'-Tri-O-acetylguanosine-based therapeutics. Hepatitis B virus replication can be inhibited through the incorporation of modified guanosine analogs, which interfere with the viral polymerase's ability to synthesize functional genomic RNA [4]. Similarly, hepatitis C virus shows susceptibility to nucleoside analogs that target the viral RNA-dependent RNA polymerase [5].

Influenza virus represents another significant target, where modified guanosine derivatives can disrupt viral RNA synthesis by competing with natural guanosine triphosphate for incorporation into viral transcripts [5]. The compound's effectiveness against these RNA viruses stems from its ability to mimic natural substrates while introducing structural modifications that prevent proper polymerase function.

Development of Antiviral Therapeutics

The pharmaceutical development of 2',3',5'-Tri-O-acetylguanosine-based antivirals involves creating prodrug forms that enhance bioavailability and cellular uptake [1]. These prodrugs are designed with protective groups that are removed through metabolic processes, releasing the active nucleoside analog within infected cells.

Current research focuses on optimizing the structure-activity relationships of acetyled guanosine derivatives to improve their selectivity for viral polymerases over cellular enzymes [6]. Studies have demonstrated that specific modifications to the sugar moiety can enhance antiviral potency while reducing cytotoxicity to host cells.

Utility in RNA-Based Therapeutics and Gene Delivery Systems

The application of 2',3',5'-Tri-O-acetylguanosine in RNA-based therapeutics represents a rapidly expanding field with significant clinical potential. This compound contributes to the development of therapeutic RNA molecules and delivery systems that can modulate gene expression for therapeutic purposes [7] [8].

Enhancement of RNA Stability

Modified guanosine derivatives play a crucial role in improving the stability of therapeutic RNA molecules. The acetyl groups in 2',3',5'-Tri-O-acetylguanosine provide protection against nuclease degradation, significantly extending the half-life of RNA therapeutics in biological systems [9] [10]. Research has shown that sugar modifications can dramatically affect RNA quadruplex stability, with properly positioned modifications increasing thermal stability by up to 3.2 degrees Celsius [9].

The compound's ability to enhance RNA stability makes it particularly valuable for messenger RNA therapeutics, where prolonged expression is desired. Studies demonstrate that modified guanosine analogs can improve translation efficiency while maintaining the structural integrity of the RNA molecule [11].

Gene Delivery System Applications

2',3',5'-Tri-O-acetylguanosine serves as a key component in advanced gene delivery systems, particularly those based on supramolecular assemblies. Guanosine-derived hydrogels utilizing modified nucleosides have been developed for controlled drug release applications [12] [13]. These systems exploit the self-assembly properties of guanosine derivatives to create responsive delivery vehicles that can release therapeutic agents in response to specific stimuli.

The compound's incorporation into lipid nanoparticles and other delivery vectors enhances the stability and cellular uptake of RNA therapeutics [14] [15]. Research has demonstrated that nucleoside modifications can improve the pharmacokinetic properties of RNA-based drugs, leading to more efficient tissue distribution and cellular internalization.

Therapeutic RNA Production

The utility of 2',3',5'-Tri-O-acetylguanosine extends to the production of therapeutic RNA molecules with enhanced properties. Modified nucleosides are incorporated during in vitro transcription to produce RNA therapeutics with improved stability, reduced immunogenicity, and enhanced functionality [8] [16].

Clinical applications include the development of modified small interfering RNAs and antisense oligonucleotides that benefit from the protective effects of acetyled guanosine incorporation [17]. These therapeutics show promise for treating various diseases, including cancer, genetic disorders, and viral infections.

Diagnostic Probe Synthesis for Nucleoside Metabolites

The development of diagnostic probes based on 2',3',5'-Tri-O-acetylguanosine represents an important application in analytical biochemistry and clinical diagnostics. These probes enable the detection and quantification of nucleoside metabolites associated with various disease states and metabolic processes [18] [19].

Fluorescent Probe Development

Modified guanosine derivatives serve as excellent platforms for developing fluorescent diagnostic probes. The compound 2',3',5'-Tri-O-acetylguanosine can be further modified with fluorescent groups to create sensitive detection systems for nucleoside metabolites [20] [21]. These probes exploit the specific binding properties of guanosine analogs to achieve high selectivity for target molecules.

Research has demonstrated the synthesis of fluorescent guanosine analogs that can detect mutagens and carcinogens through formation of specific adducts [21]. These detection systems offer high sensitivity and can be analyzed using high-performance liquid chromatography with fluorescence detection.

Biomarker Applications

The compound plays a significant role in biomarker research, particularly for oxidative stress assessment. Modified guanosine derivatives can serve as probes for detecting oxidized nucleoside metabolites that indicate cellular damage and disease states [19] [22]. Studies have shown that guanosine triphosphate pools can be monitored using specialized analytical methods to assess oxidative stress independently of DNA damage.

Applications include the development of assays for detecting 8-oxoguanosine and other oxidized metabolites in biological samples [19]. These biomarkers provide valuable information about disease progression and treatment efficacy in various clinical contexts.

Analytical Method Development

2',3',5'-Tri-O-acetylguanosine serves as a standard and reference compound in the development of analytical methods for nucleoside analysis. The compound's well-characterized properties make it valuable for method validation and quality control in pharmaceutical and diagnostic applications [23].

High-performance liquid chromatography methods utilizing modified guanosine derivatives have been developed for the analysis of nucleoside metabolites in complex biological matrices [23]. These methods provide the sensitivity and specificity required for clinical diagnostic applications and pharmaceutical quality control.

| Application Category | Specific Application | Mechanism | Research Status |

|---|---|---|---|

| RNA Virus Targets | Hepatitis B Virus Inhibition | RNA polymerase inhibition via nucleoside analog incorporation | Preclinical Development |

| RNA Virus Targets | Hepatitis C Virus Inhibition | Chain termination during viral replication | Preclinical Development |

| RNA Virus Targets | Influenza Virus Inhibition | Competitive inhibition of natural nucleoside incorporation | Preclinical Development |

| RNA Therapeutics | mRNA Stability Enhancement | Protection of RNA from degradation through chemical modification | Research Phase |

| RNA Therapeutics | Gene Delivery Vector Component | Enhanced cellular uptake and delivery efficiency | Research Phase |

| RNA Therapeutics | RNA-Based Therapeutic Production | Improved stability and efficacy of RNA molecules | Clinical Investigation |

| Diagnostic Probes | Nucleoside Metabolite Detection | Selective binding to target nucleoside metabolites | Analytical Method Development |

| Diagnostic Probes | Oxidative Stress Biomarker | Detection of guanosine oxidation products | Biomarker Research |

| Diagnostic Probes | Fluorescent Probe Synthesis | Fluorescent labeling for analytical detection | Diagnostic Tool Development |

| Research Area | Key Finding | Study Type | Clinical Relevance |

|---|---|---|---|

| Antiviral Drug Development | Nucleoside analogs target viral RNA polymerases through competitive inhibition | Mechanistic Study | High - Direct therapeutic application |

| Antiviral Drug Development | Modified guanosine derivatives show enhanced antiviral activity | Comparative Analysis | High - Drug development potential |

| RNA Stability | Sugar modifications affect RNA quadruplex stability and structure | Structural Analysis | Medium - Therapeutic RNA design |

| RNA Stability | Chemical modifications improve mRNA stability and translation efficiency | Functional Study | High - mRNA therapeutic development |

| Gene Delivery | Guanosine-based hydrogels provide controlled drug release systems | Material Science | Medium - Targeted delivery systems |

| Gene Delivery | Modified nucleosides enhance cellular uptake and delivery | Delivery System | High - Gene therapy applications |

| Diagnostic Applications | Fluorescent guanosine analogs enable sensitive detection methods | Analytical Method | Medium - Diagnostic tool development |

| Diagnostic Applications | Nucleoside metabolites serve as biomarkers for cellular processes | Biomarker Research | Medium - Disease monitoring |

| Study Focus | Key Compounds | Primary Outcome | Application Domain |

|---|---|---|---|

| RNA Polymerase Inhibition | Remdesivir, Sofosbuvir, Molnupiravir | Viral replication inhibition | Antiviral Therapeutics |

| Nucleoside Analog Mechanisms | Acyclovir, Ganciclovir, Penciclovir | Herpesvirus treatment efficacy | Antiviral Therapeutics |

| RNA Stability Enhancement | LNA-guanosine, 2′F-RNA-guanosine | Improved RNA stability | RNA Therapeutics |

| Delivery System Development | Guanosine hydrogels, GalNAc conjugates | Enhanced cellular delivery | Gene Delivery |

| Diagnostic Probe Design | Fluorescent guanosine analogs | Sensitive detection methods | Diagnostic Technology |

| Biomarker Applications | Oxidized guanosine metabolites | Disease state monitoring | Clinical Diagnostics |